BenchChemオンラインストアへようこそ!

Captopril disulfide

HPLC method validation Impurity profiling Stability-indicating assay

USP Captopril Disulfide RS is required for system suitability (R≥4.0) in USP monographs for ANDA submissions. Unlike generic impurities, it offers defined metabolic conversion (Cmax 154 ng/mL) and LTA4 hydrolase inhibition (IC50=11µM). Procurement ensures compliance in stability-indicating assays, pharmacokinetic modeling, and impurity profiling.

Molecular Formula C18H28N2O6S2
Molecular Weight 432.6 g/mol
CAS No. 64806-05-9
Cat. No. B1668295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaptopril disulfide
CAS64806-05-9
Synonymscaptopril disulfide
SQ 14,551
SQ 14551
SQ-14,551
SQ-14551
Molecular FormulaC18H28N2O6S2
Molecular Weight432.6 g/mol
Structural Identifiers
SMILESCC(CSSCC(C)C(=O)N1CCCC1C(=O)O)C(=O)N2CCCC2C(=O)O
InChIInChI=1S/C18H28N2O6S2/c1-11(15(21)19-7-3-5-13(19)17(23)24)9-27-28-10-12(2)16(22)20-8-4-6-14(20)18(25)26/h11-14H,3-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,12-,13+,14+/m1/s1
InChIKeyZWKRXBCJAUKDCI-MQYQWHSLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Captopril Disulfide (CAS 64806-05-9) Chemical Class and Impurity Specification Overview


Captopril disulfide (CAS 64806-05-9; molecular formula C₁₈H₂₈N₂O₆S₂; MW 432.55) is the symmetrical disulfide dimer of the angiotensin-converting enzyme (ACE) inhibitor captopril, formed via oxidation of the thiol moiety . It is recognized as Captopril EP Impurity A in the European Pharmacopoeia and as USP Captopril Disulfide RS in the United States Pharmacopeia, where it is employed as a reference standard for impurity profiling and system suitability testing [1]. The compound also functions as a reversible and competitive inhibitor of leukotriene A₄ (LTA₄) hydrolase, with an IC₅₀ of 11 µM [2], and serves as an endogenous metabolite and potential prodrug of captopril in vivo [3].

Why Captopril Disulfide (64806-05-9) Cannot Be Interchanged with Other Captopril Impurities or Analogs


In analytical, bioanalytical, and pharmaceutical development contexts, captopril disulfide cannot be substituted with generic impurity standards or alternative thiol-containing compounds due to its unique chromatographic behavior, distinct metabolic fate, and specific pharmacopoeial identity. The compound exhibits a reproducible HPLC relative retention time of approximately 1.0 versus captopril (RR 0.3–0.5), with a minimum resolution (R) of 4.0 mandated in USP monographs for system suitability [1]. Unlike other captopril-related impurities such as EP Impurity E (CAS 23500-15-4) or captopril-cysteine disulfide, captopril disulfide demonstrates a defined prodrug-to-active monomer conversion profile, yielding peak plasma captopril levels of 154 ng/mL at 1 hour post-dose in rats, compared with 678 ng/mL after equimolar captopril administration [2]. Furthermore, its reversible, competitive LTA₄ hydrolase inhibitory activity (IC₅₀ = 11 µM) distinguishes it from other ACE inhibitor metabolites that lack this property [3]. Substitution with non-validated materials would compromise analytical method validation, stability-indicating assay reliability, and pharmacokinetic modeling.

Quantitative Differentiators for Captopril Disulfide (64806-05-9) Versus Captopril and Related Analogs


HPLC Retention Time Separation from Captopril: Method Validation Baseline

In a validated HPLC method for captopril tablets, captopril disulfide exhibits a retention time of 12.2–12.9 minutes, while captopril elutes at 5.1–5.4 minutes, demonstrating a separation factor (α) of approximately 2.4 [1]. This distinct chromatographic resolution enables accurate quantification of the dimer impurity in stability studies. In an alternative UHPLC method, retention times were 1.744 minutes for captopril and 2.657 minutes for captopril disulfide [2]. USP compendial methods specify relative retention times of approximately 0.3 for captopril and 1.0 for captopril disulfide, with a required resolution of not less than 4.0 between the peaks [3].

HPLC method validation Impurity profiling Stability-indicating assay

Prodrug Pharmacokinetics: Reduced Cmax and Prolonged Plasma Persistence Compared to Captopril

Following oral administration of 10 mg/kg in rats, captopril disulfide yields a peak plasma captopril concentration (Cmax) of 154 ng/mL at 1 hour post-dose, which is 4.4-fold lower than the Cmax of 678 ng/mL achieved after equimolar captopril administration [1]. Notably, plasma captopril disulfide species (total disulfides) were significantly higher than free captopril levels after administration of either compound, and these disulfide species persisted for a substantially longer duration, particularly after dimer administration [2]. Co-administration with probenecid (20 mg/kg) further increased both free captopril and total disulfide plasma levels over a 4-hour period, with prolonged plasma ACE inhibition [3].

Pharmacokinetics Prodrug metabolism Disulfide conjugate

LTA₄ Hydrolase Inhibition: Potency Comparison with Fosinoprilat

Captopril disulfide acts as a reversible and competitive inhibitor of leukotriene A₄ (LTA₄) hydrolase, with an IC₅₀ of 11 µM [1]. In contrast, the related ACE inhibitor fosinoprilat exhibits an IC₅₀ of 1,000 µM (1 mM) against the same enzyme, representing a 91-fold lower potency [2]. Captopril itself demonstrates an LTA₄ hydrolase Ki of 6 µM and an IC₅₀ of approximately 500 µM under certain assay conditions, highlighting the dimer's intermediate inhibitory profile relative to the monomer . This differential LTA₄ hydrolase inhibition may be relevant for applications exploring the anti-inflammatory effects of captopril-derived compounds independent of ACE inhibition.

LTA₄ hydrolase inhibition Anti-inflammatory Captopril analog

USP Compendial Resolution Requirement for System Suitability

The USP monograph for Captopril and Hydrochlorothiazide Tablets mandates specific chromatographic performance criteria using captopril disulfide as a reference standard. The relative retention times are approximately 0.3 for captopril and 1.0 for captopril disulfide, and the resolution (R) between the captopril and captopril disulfide peaks must be not less than 4.0 [1]. The USP standard solution is prepared using USP Captopril Disulfide RS at a known concentration of 10 µg/mL in methanol [2]. This authoritative specification establishes a quantifiable baseline for analytical method validation that alternative impurity standards (e.g., EP Impurity E, captopril-cysteine disulfide) do not fulfill in USP contexts.

USP monograph System suitability Impurity control

Plasma Disulfide Species Persistence: Extended Residence Time Versus Monomeric Captopril

After oral administration of either captopril disulfide dimer or captopril monomer in rats, plasma concentrations of captopril disulfide species (including the symmetrical dimer and mixed disulfides) were substantially higher than free captopril concentrations [1]. Importantly, these disulfide species tended to persist in plasma for a much longer duration than monomeric captopril, an effect that was particularly pronounced following administration of the dimer [2]. This extended plasma residence time is consistent with the reversible nature of disulfide bond formation and the role of captopril disulfide as a circulating reservoir for active captopril via in vivo reduction.

Plasma pharmacokinetics Disulfide metabolites Prodrug design

Procurement-Driven Application Scenarios for Captopril Disulfide (64806-05-9)


Pharmaceutical Quality Control: USP/EP Compendial Impurity Testing

Captopril disulfide USP Reference Standard is required for system suitability testing in USP monographs for Captopril Tablets and Captopril and Hydrochlorothiazide Tablets. The standard solution (10 µg/mL in methanol) is used to verify resolution (R ≥ 4.0) between captopril and its disulfide impurity [1]. Procurement of USP-grade material (e.g., USP Captopril Disulfide RS) is mandatory for ANDA submissions, stability-indicating method validation, and batch release testing in GMP environments.

Analytical Method Development: HPLC/UHPLC System Suitability and Impurity Profiling

Captopril disulfide serves as the primary degradation product marker in stability-indicating HPLC methods. Its well-characterized retention time separation from captopril (ΔRT = 6.9–7.5 min on standard C18 columns; RR = 1.0 vs. 0.3 in USP methods) provides a reliable system suitability benchmark [2]. Analytical laboratories procuring captopril disulfide reference standards can leverage these established chromatographic parameters to accelerate method transfer, validate impurity limits, and ensure reproducibility across instruments and sites.

Preclinical Pharmacokinetics and Prodrug Research

Captopril disulfide is employed as a prodrug scaffold in preclinical studies due to its demonstrated metabolic conversion to active captopril (Cmax = 154 ng/mL at 1 h post-dose) and prolonged plasma disulfide persistence [3]. Researchers investigating sustained-release formulations, kidney-targeted delivery (e.g., captopril-lysozyme conjugates, where kidney disulfide levels are 6-fold higher than with free captopril), or reversible disulfide-based drug delivery systems should procure high-purity captopril disulfide as a reference compound for comparative pharmacokinetic and tissue distribution studies.

Mechanistic Studies of LTA₄ Hydrolase Inhibition and Inflammation

Captopril disulfide is a reversible, competitive LTA₄ hydrolase inhibitor (IC₅₀ = 11 µM) with 91-fold greater potency than fosinoprilat (IC₅₀ = 1,000 µM) against this enzyme [4]. Researchers exploring the anti-inflammatory effects of captopril analogs independent of ACE inhibition should prioritize captopril disulfide as a reference inhibitor in enzymatic assays and cell-based models of leukotriene B₄ biosynthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Captopril disulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.